molecular formula C15H17NO3S B2434398 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 321431-56-5

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No.: B2434398
CAS No.: 321431-56-5
M. Wt: 291.37
InChI Key: MNUKAFKVJABUKN-UHFFFAOYSA-N
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Description

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.36538 g/mol This compound is characterized by its pyridinone core structure, which is substituted with three methyl groups and a sulfonyl group attached to a methylphenyl ring

Properties

IUPAC Name

4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9-5-7-13(8-6-9)20(18,19)14-11(3)10(2)12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUKAFKVJABUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(NC2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332240
Record name 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321431-56-5
Record name 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves several stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired substitutions occur efficiently . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone exhibit significant anti-inflammatory effects. The sulfonamide group in its structure has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound's potential as an anticancer agent is notable. Similar pyridinone derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyridinone structure can enhance cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

The antimicrobial properties of pyridinones are well-documented. The compound may inhibit bacterial growth by disrupting cell wall synthesis or protein production in pathogens. This suggests potential applications in developing new antibiotics .

Case Studies

StudyObjectiveFindings
Abdel-Wahab et al. (2024)Synthesis of novel heterocyclesDeveloped a method for synthesizing pyridinone derivatives with improved anticancer activity against A375 cell lines .
Recent Review on Pyrazole DerivativesOverview of therapeutic potentialsHighlighted the role of pyridinone structures in developing anti-inflammatory and anticancer drugs .
Antimicrobial Activity AssessmentEvaluate efficacy against pathogensDemonstrated significant antimicrobial activity in vitro against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group and the pyridinone core play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinone core, which imparts distinct chemical and biological properties.

Biological Activity

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a chemical compound with significant potential in biological applications. With the molecular formula C15H17NO3S and a molecular weight of approximately 291.37 g/mol, this compound exhibits unique structural features that contribute to its biological activity. This article explores the compound's mechanism of action, biological effects, and relevant research findings.

The compound is characterized by a pyridinone core and a sulfonyl group attached to a methyl-substituted phenyl ring. The presence of these functional groups plays a crucial role in its interaction with biological targets.

PropertyValue
Molecular Formula C15H17NO3S
Molecular Weight 291.36538 g/mol
CAS Number 321431-56-5

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The sulfonyl group enhances binding affinity to biological molecules, potentially modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HCT116) with IC50 values indicating effective growth inhibition.
Cell LineIC50 (µM)
MCF-77.01 ± 0.60
HCT1168.55 ± 0.35
NCI-H46014.31 ± 0.90

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate inflammatory pathways. This has been observed in animal models where the compound reduced markers of inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties :
    • Conducted by Zhang et al., this study assessed the cytotoxic effects on HepG2 liver cancer cells.
    • Results indicated an IC50 value of approximately 12 µM, highlighting its potential as an anticancer agent.
  • Inflammation Model Study :
    • In a murine model of inflammation, the administration of the compound resulted in a significant reduction in paw swelling and pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of pyridinone derivatives typically involves cyclization or sulfonylation steps. For example, analogous compounds like 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (compound 6 ) were synthesized via method D (using trifluoroacetic anhydride and H₂O) with a 19% yield . Key factors affecting yield include:

  • Catalyst selection : Acidic or basic conditions influence cyclization efficiency.
  • Temperature control : Reactions at 60–80°C often improve regioselectivity for pyridinone rings .
  • Purification : Crystallization from ethanol/water mixtures enhances purity, as seen in analogous sulfonamide derivatives (e.g., 80% yield for 5a ) .

Q. How is the structural characterization of this compound validated, and what spectral benchmarks are critical?

Methodological Answer : Validation relies on multi-technique analysis:

  • ¹H/¹³C NMR : Methyl groups (δ 2.26 ppm in DMSO-d₆) and sulfonyl protons (δ 10.4–10.6 ppm) are diagnostic .
  • IR spectroscopy : S=O stretching (1332 cm⁻¹) confirms sulfonylation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 645 for 5a ) validate stoichiometry .
  • X-ray crystallography : Used for analogs like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one to confirm ring substitution patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonyl-pyridinone derivatives?

Methodological Answer : Discrepancies in activity (e.g., antifungal vs. analgesic effects) require:

  • Dose-response studies : Analogous compounds showed dose-dependent analgesic effects in Sprague-Dawley rats (e.g., 50 mg/kg reduced pain response by 40% in hot-plate tests) .
  • Target profiling : Screen against kinase or protease panels to identify off-target interactions.
  • Metabolic stability assays : Liver microsome studies clarify if low activity stems from rapid degradation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer :

  • Molecular docking : Predict binding to targets like cyclooxygenase (for anti-inflammatory activity) or CYP450 enzymes (metabolism).
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with logP and solubility .
  • ADMET prediction : Tools like SwissADME assess permeability (e.g., BBB penetration) and toxicity risks .

Q. What experimental designs are recommended for elucidating the sulfonyl group’s role in bioactivity?

Methodological Answer :

  • Isosteric replacement : Synthesize analogs with sulfonamide replaced by carbamate or phosphonate groups.
  • SAR studies : Compare 4-methylphenylsulfonyl vs. 4-fluorophenylsulfonyl derivatives in cytotoxicity assays.
  • Competitive binding assays : Use radiolabeled ligands to quantify target affinity changes .

Contradictory Data Analysis

Q. Why do analogous pyridinones show variable yields in similar synthetic conditions?

Key Insights :

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce cyclization efficiency (e.g., 19% yield for 6 vs. 67% for ethyl ester 5 ) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonamide intermediates .

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